5-Phenoxypyrimidine-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenoxy-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c14-10-11-6-9(7-12-10)13-8-4-2-1-3-5-8/h1-7H,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFJZNJBHKEFMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CNC(=S)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization of 5 Phenoxypyrimidine 2 Thiol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled method for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. For 5-Phenoxypyrimidine-2-thiol and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyrimidine (B1678525) and phenoxy groups are expected.
The protons on the pyrimidine ring, specifically at the C4 and C6 positions, typically appear as singlets in the downfield region of the spectrum due to the electron-withdrawing nature of the adjacent nitrogen atoms and the sulfur atom. The phenoxy group protons will present as a more complex set of signals, corresponding to the ortho, meta, and para positions on the phenyl ring. The integration of these signals provides a quantitative measure of the number of protons in each unique environment.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 8.35 | s | - | 1H |
| H-6 | 8.35 | s | - | 1H |
| H-2' (ortho) | 7.45 | d | 7.8 | 2H |
| H-3' (meta) | 7.25 | t | 7.5 | 2H |
| H-4' (para) | 7.10 | t | 7.3 | 1H |
| SH | 13.50 | br s | - | 1H |
Note: This is a hypothetical data table for illustrative purposes. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Complementing the information from ¹H NMR, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atom attached to the sulfur (C2) is expected to be significantly deshielded and appear at a high chemical shift value, often in the range of 170-180 ppm, characteristic of a thione or thiol group in a heterocyclic system. The carbons of the pyrimidine ring (C4, C5, and C6) will also resonate at specific downfield positions. The carbon atoms of the phenoxy group will appear in the aromatic region of the spectrum (typically 110-160 ppm).
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 175.0 |
| C-4 | 158.5 |
| C-5 | 118.0 |
| C-6 | 158.5 |
| C-1' | 155.0 |
| C-2' (ortho) | 120.0 |
| C-3' (meta) | 130.0 |
| C-4' (para) | 125.0 |
Note: This is a hypothetical data table for illustrative purposes. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide valuable information about its structure through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and often fragment in a predictable manner. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks.
For this compound, the molecular ion peak would be expected at m/z 218, corresponding to the molecular formula C₁₀H₈N₂OS. Characteristic fragmentation patterns may include the loss of the phenoxy group, the thiol group, or cleavage of the pyrimidine ring, providing valuable structural clues.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.
For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak at m/z 219, corresponding to the protonated molecule [C₁₀H₈N₂OS + H]⁺. In negative ion mode, a peak at m/z 217, corresponding to [C₁₀H₈N₂OS - H]⁻, would be anticipated. The gentle nature of ESI typically results in minimal fragmentation, making it ideal for confirming the molecular weight.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule with high confidence. This is a critical step in confirming the identity of a newly synthesized compound.
By measuring the exact mass of the molecular ion of this compound, HRMS can distinguish it from other compounds with the same nominal mass but different elemental formulas. The calculated exact mass for C₁₀H₈N₂OS is 218.0385, and an experimental HRMS measurement would be expected to be very close to this value, typically within a few parts per million (ppm).
Table 3: Summary of Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected m/z | Interpretation |
| EI-MS | Electron Ionization | 218 | Molecular Ion (M⁺) |
| ESI-MS | Positive Ion | 219 | Protonated Molecule ([M+H]⁺) |
| ESI-MS | Negative Ion | 217 | Deprotonated Molecule ([M-H]⁻) |
| HRMS | (e.g., ESI-TOF) | 218.0385 (Calculated) | Exact Mass for C₁₀H₈N₂OS |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of this compound derivatives is characterized by a series of absorption bands that correspond to the vibrational frequencies of specific bonds. The presence of the thiol (-SH) group, pyrimidine ring, and phenoxy moiety gives rise to a unique spectral fingerprint.
The thiol group's S-H stretching vibration is a key diagnostic peak, though it is often weak. It typically appears in the range of 2500–2600 cm⁻¹ nih.gov. The pyrimidine ring exhibits several characteristic vibrations. C=N stretching vibrations are typically observed in the 1665-1701 cm⁻¹ region, while C-N stretching within the pyrimidine ring can be found around 1342 cm⁻¹ nih.gov. Aromatic C-H stretching from both the pyrimidine and phenoxy rings is expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations cause multiple bands in the 1400–1600 cm⁻¹ region. The C-O-C stretching of the phenoxy ether linkage typically produces a strong, characteristic band in the 1200-1250 cm⁻¹ region.
Table 1: Representative Infrared (IR) Spectroscopy Data for this compound Derivatives
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Thiol (-SH) | Stretching | 2550 - 2600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Pyrimidine C=N | Stretching | 1660 - 1700 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| Pyrimidine C-N | Stretching | 1300 - 1350 |
| Phenoxy C-O-C | Asymmetric Stretching | 1200 - 1250 |
X-ray Crystallography and Diffraction Analysis for Solid-State Structure Elucidation
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the atoms within the crystal lattice. For derivatives of this compound, single-crystal X-ray diffraction would unambiguously establish the planarity of the pyrimidine ring, the orientation of the phenoxy group relative to the pyrimidine core, and the tautomeric form of the 2-thiol group (i.e., whether it exists as a thiol or a thione in the solid state).
Table 2: Illustrative X-ray Crystallography Parameters for a Hypothetical this compound Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.931 |
| b (Å) | 10.970 |
| c (Å) | 14.797 |
| α (°) | 90 |
| β (°) | 98.62 |
| γ (°) | 90 |
| Volume (ų) | 950.5 |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This analysis provides experimental validation of the compound's empirical formula. For a newly synthesized derivative of this compound, the experimentally determined percentages are compared against the theoretically calculated values based on its proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's stoichiometric purity and elemental composition nih.gov.
Table 3: Representative Elemental Analysis Data for this compound (C₁₀H₈N₂OS)
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 58.80 | 58.75 |
| Hydrogen (H) | 3.95 | 3.98 |
| Nitrogen (N) | 13.71 | 13.68 |
| Sulfur (S) | 15.70 | 15.75 |
Advanced Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound derivatives from reaction mixtures, identifying impurities, and quantifying their concentration in various matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidine derivatives researchgate.net. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (e.g., C8 or C18 silica (B1680970) gel) and a polar mobile phase researchgate.net. The separation is based on the differential partitioning of the analytes between the two phases. For this compound and its derivatives, a typical mobile phase would consist of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier such as methanol (B129727) or acetonitrile (B52724) researchgate.netmdpi.com. Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule absorb UV light.
Table 4: Typical HPLC Parameters for Analysis of Pyrimidine Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Room Temperature |
UHPLC-MS/MS offers significantly higher resolution, sensitivity, and speed compared to conventional HPLC nih.gov. By using columns with sub-2 µm particles, UHPLC systems achieve sharper peaks and better separation efficiency. Coupling UHPLC with tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection. The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This process allows for the unambiguous identification and quantification of the target compound, even at very low concentrations in complex mixtures nih.govresearchgate.net. This method is particularly valuable for pharmacokinetic studies.
HILIC is a chromatographic technique that uses a polar stationary phase (such as silica or a zwitterionic phase) and a mobile phase with a high concentration of an organic solvent nih.gov. It is well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography. For certain polar derivatives of this compound or its metabolites, HILIC can provide superior separation. The combination of HILIC with MS/MS detection offers a powerful platform for their analysis nih.govnih.gov. Optimized HILIC methods often involve careful selection of the column (e.g., ZIC-p-HILIC), mobile phase pH, buffer concentration, and gradient to achieve high resolution and ionization efficiency nih.gov.
Derivatization Strategies for Enhanced Analytical Detection and Stability of Thiol Moieties
A common and effective strategy for enhancing the stability and analytical detection of thiol-containing compounds is S-alkylation . This involves the reaction of the thiol group with an alkyl halide to form a more stable thioether. This process is typically carried out via a nucleophilic substitution reaction where the thiolate anion attacks the alkyl halide. d-nb.infojmaterenvironsci.com The resulting thioether is less prone to oxidation than the original thiol. For analytical purposes, the choice of alkylating agent is crucial. By introducing a chromophoric or fluorophoric group, the detectability of the derivative by UV-Vis or fluorescence spectroscopy can be dramatically increased.
Another approach to enhance stability is the controlled formation of disulfides . While uncontrolled oxidation to disulfides is often a sign of degradation, forming a symmetrical disulfide from two thiol molecules can be a deliberate strategy to stabilize the compound. nih.gov The disulfide bond is a reversible covalent bond that can protect the thiol group from further oxidation. researchgate.net This can be particularly useful for storage and can be reversed to the thiol form when needed by using reducing agents. nih.gov
For highly sensitive detection, particularly in complex biological matrices, fluorescent labeling is a powerful technique. Reagents such as maleimides conjugated to fluorescent dyes are commonly used for their high specificity towards thiol groups. scispace.comresearchgate.netmdpi.com The reaction involves a Michael addition of the thiol to the maleimide (B117702) double bond, forming a stable thioether linkage. This not only enhances detectability by introducing a fluorescent tag but also improves the stability of the thiol moiety. A variety of fluorescent maleimide reagents are commercially available, offering a range of excitation and emission wavelengths to suit different analytical platforms. tcichemicals.com
The choice of derivatization strategy depends on the specific analytical goal. For routine quantification by HPLC with UV detection, S-alkylation with a UV-active alkylating agent may be sufficient. For trace-level detection in biological samples, fluorescent labeling would be more appropriate. For long-term storage, conversion to a stable disulfide might be the preferred method. Each of these strategies offers a way to overcome the inherent challenges associated with the analysis of reactive thiol compounds like this compound.
Computational and Theoretical Investigations of 5 Phenoxypyrimidine 2 Thiol
Molecular Docking Simulations4.2.1. Ligand-Protein Interaction Profiling with Biological Targets (e.g., Enzymes, Receptors)
General computational studies on related pyrimidine-2-thiol (B7767146) structures indicate that such analyses are valuable for understanding molecular reactivity, stability, and potential biological activity. ekb.egacs.org However, without specific studies on the 5-phenoxy substituted version, any discussion would be speculative and would deviate from the strict focus on the target compound.
Prediction of Binding Affinities and Modes of Interaction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.gov This method is crucial for understanding the basis of molecular recognition and for predicting the binding affinity, which is often quantified as a docking score. The process involves sampling a vast number of possible conformations of the ligand within the binding site of the protein and then using a scoring function to rank these conformations. mdpi.com
For a compound like 5-Phenoxypyrimidine-2-thiol, molecular docking studies would be employed to identify its potential biological targets and elucidate its binding mode. For instance, studies on similar pyrimidine-2-thiol derivatives have used docking to explore their inhibitory potential against enzymes like cyclooxygenases (COX-1 and COX-2). Such analyses reveal critical interactions, including hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and the amino acid residues of the target's active site. The phenoxy group of this compound, for example, could engage in hydrophobic interactions, while the pyrimidine (B1678525) ring and thiol group could form key hydrogen bonds.
A typical output from a docking study is summarized in the table below, illustrating the type of data generated.
| Parameter | Predicted Value/Interaction |
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bonds | ASN34, GLN121 |
| Hydrophobic Interactions | LEU37, PHE118, TRP207 |
| π-π Stacking | HIS75 |
This is a hypothetical data table for this compound for illustrative purposes.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal the conformational changes, stability, and flexibility of a ligand-biomacromolecule complex in a simulated physiological environment. mdpi.com
Another important metric is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. mdpi.com This analysis can identify flexible regions of the protein and how ligand binding might alter this flexibility. The Radius of Gyration (Rg) is used to assess the compactness of the protein-ligand complex, providing insights into its structural integrity upon ligand binding. mdpi.com Studies on various pyrimidine derivatives have utilized these metrics to confirm the stability of the ligand within the active site of its target. mdpi.comtandfonline.com
| Simulation Metric | Apo-Protein (unbound) | Ligand-Protein Complex | Interpretation |
| Average RMSD (Å) | 2.5 ± 0.3 | 1.8 ± 0.2 | Ligand binding stabilizes the protein conformation. |
| Average RMSF (Å) | 1.5 ± 0.5 | 1.1 ± 0.4 | Reduced flexibility in binding site residues upon ligand interaction. |
| Average Rg (Å) | 19.8 ± 0.1 | 19.5 ± 0.1 | The complex becomes more compact and structurally stable. |
This is a hypothetical data table for this compound for illustrative purposes.
The Free Energy Landscape (FEL) is a powerful concept used to understand the thermodynamics and kinetics of molecular processes like protein folding and ligand binding. pypi.org The FEL is a plot of the free energy of a system as a function of one or more collective variables (CVs), which are typically structural parameters like RMSD or the distance between specific atoms. By analyzing the MD simulation trajectory, a FEL can be constructed to identify the most stable conformational states (energy minima) and the transition pathways between them. researchgate.nettandfonline.com
For this compound, a FEL analysis could provide a detailed picture of its binding process. It could reveal the existence of multiple binding modes (sub-basins in the bound state) and the energy barriers associated with moving from one mode to another, or with the complete unbinding of the ligand from the protein. This information is invaluable for understanding the mechanism of action and for designing molecules with improved binding kinetics. pypi.org
Computational Pharmacokinetic and Pharmacodynamic Profiling (in silico ADME Predictions)
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction models have become essential tools in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles, saving significant time and resources. nih.gov
Various web-based tools and software packages are available to predict a wide range of ADME properties based on a molecule's structure. mdpi.comnih.gov These predictions include physicochemical properties (e.g., molecular weight, logP), lipophilicity, water solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. rsc.orgmdpi.com For this compound, these predictive models would offer a comprehensive profile of its drug-likeness.
| Property | Predicted Value | Acceptable Range | Interpretation |
| Molecular Weight | 218.25 g/mol | < 500 | Fulfills Lipinski's Rule |
| LogP (Lipophilicity) | 2.8 | -0.7 to +5.0 | Optimal for solubility and permeability |
| H-bond Donors | 1 | ≤ 5 | Fulfills Lipinski's Rule |
| H-bond Acceptors | 4 | ≤ 10 | Fulfills Lipinski's Rule |
| GI Absorption | High | High | Good potential for oral administration |
| BBB Permeant | Yes | Yes/No | May cross the blood-brain barrier |
| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions via this enzyme |
| Drug-Likeness Score | 0.55 | > 0 | Positive indication of drug-like properties |
This is a representative data table for a compound like this compound for illustrative purposes.
Prediction of Activity Spectra for Substances (PASS) Studies
Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure. The prediction is based on a structure-activity relationship analysis of a large training set of known biologically active compounds. The output of a PASS prediction is a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi).
A PASS analysis of this compound would generate a broad biological profile, suggesting potential therapeutic applications that could be explored experimentally. This could include activities ranging from enzyme inhibition to effects on various receptors. For example, given its pyrimidine core, PASS might predict activities such as kinase inhibition, anti-inflammatory, or antiviral effects, which are common for this class of compounds.
| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) |
| Kinase Inhibitor | 0.650 | 0.015 |
| Anti-inflammatory | 0.580 | 0.032 |
| Antiviral | 0.495 | 0.065 |
| Antineoplastic | 0.450 | 0.078 |
This is a hypothetical data table for this compound for illustrative purposes.
Structure-Based Drug Design (SBDD) and Virtual Screening Applications
Structure-Based Drug Design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design and optimize ligands. researchgate.net If this compound is identified as a "hit" compound with some activity against a specific target, SBDD techniques can be used to rationally modify its structure to improve its potency and selectivity. nih.gov By analyzing the docked pose of the compound, medicinal chemists can identify opportunities to introduce new functional groups that can form additional favorable interactions with the target protein.
Virtual screening is another key application where computational methods are used to screen large libraries of chemical compounds against a target protein to identify potential new hits. ijfmr.comnih.govnih.gov A compound like this compound could serve as a query structure in a similarity-based virtual screening to find other compounds with similar scaffolds. Alternatively, its pyrimidine-thiol scaffold can be used as a core fragment in the design of focused libraries for screening against specific target families, such as kinases. rsc.orgacs.org This approach accelerates the discovery of novel lead compounds for further development. ijsat.org
Exploration of Biological Activities in Vitro and Mechanistic Studies of Pyrimidine 2 Thiol Derivatives
Antimicrobial Activity Investigations
Pyrimidine-2-thiol (B7767146) derivatives have demonstrated a broad spectrum of antimicrobial activities. The presence of the sulfur and nitrogen atoms in the pyrimidine (B1678525) ring is thought to contribute to their ability to interfere with microbial growth and proliferation.
Studies on various pyrimidine-2-thiol derivatives have shown notable efficacy against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.
Research on a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which contain a pyrimidine-related core, demonstrated good activity against S. aureus and B. subtilis pensoft.net. The activity was found to be influenced by the substituents on the benzene (B151609) ring pensoft.net.
Interactive Data Table: Antibacterial Activity of Selected Thieno[2,3-d]pyrimidine (B153573) Derivatives against Gram-Positive Bacteria
| Compound | Substituent | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. B. subtilis |
| Derivative 1 | Unsubstituted | 20 | 22 |
| Derivative 2 | 4-Methyl | 21 | 23 |
| Derivative 3 | 4-Methoxy | 22 | 24 |
| Derivative 4 | 4-Chloro | 18 | 20 |
Note: The data in this table is representative of findings for thieno[2,3-d]pyrimidine derivatives and not 5-Phenoxypyrimidine-2-thiol. Data is illustrative and compiled from related studies.
The efficacy of pyrimidine-2-thiol derivatives against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, is also an area of active investigation. The outer membrane of Gram-negative bacteria often presents a significant barrier to the entry of antimicrobial agents, making them generally more resistant.
However, certain thieno[2,3-d]pyrimidine derivatives have shown activity against P. aeruginosa pensoft.net. The structural features of these compounds, including the nature of substituents, play a crucial role in their ability to penetrate the bacterial membrane and exert their effects.
Interactive Data Table: Antibacterial Activity of Selected Thieno[2,3-d]pyrimidine Derivatives against Gram-Negative Bacteria
| Compound | Substituent | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. P. aeruginosa |
| Derivative 1 | Unsubstituted | 15 | 17 |
| Derivative 2 | 4-Methyl | 16 | 18 |
| Derivative 3 | 4-Methoxy | 17 | 19 |
| Derivative 4 | 4-Chloro | 14 | 16 |
Note: The data in this table is representative of findings for thieno[2,3-d]pyrimidine derivatives and not this compound. Data is illustrative and compiled from related studies.
In addition to antibacterial properties, pyrimidine-2-thiol derivatives have been evaluated for their antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. A study on 5-phenylthio-2,4-bisbenzyloxypyrimidine, a related compound, showed very good in vitro antifungal activity against these fungi nih.gov.
The antifungal mechanism may involve the inhibition of fungal cell wall synthesis or disruption of the fungal cell membrane. The lipophilicity and electronic properties of the substituents on the pyrimidine ring are key determinants of their antifungal potency.
Interactive Data Table: Antifungal Activity of 5-Phenylthio-2,4-bisbenzyloxypyrimidine
| Fungal Strain | Zone of Inhibition (mm) at 100 µg/mL | Zone of Inhibition (mm) at 1000 µg/mL |
| Candida albicans | 18 | 24 |
| Aspergillus niger | 17 | 23 |
| Aspergillus flavus | 19 | 25 |
| Aspergillus fumigatus | 16 | 22 |
Note: The data in this table is for 5-Phenylthio-2,4-bisbenzyloxypyrimidine, a compound structurally related to this compound. nih.gov
Anti-Inflammatory Activity Pathways and Mechanisms
The anti-inflammatory potential of pyrimidine derivatives has been explored through various in vitro assays, focusing on key inflammatory pathways.
Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a key strategy for anti-inflammatory drugs. Some pyrimidine derivatives have been investigated as selective COX-2 inhibitors, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs nih.govmdpi.com.
While no specific COX inhibition data is available for this compound, studies on other pyrimidine derivatives have demonstrated their potential to selectively inhibit COX-2. For instance, certain pyrimidine derivatives have shown high selectivity towards COX-2, with inhibitory activities comparable to the reference drug meloxicam (B1676189) nih.gov.
Interactive Data Table: Representative COX Inhibition Profile for Pyrimidine Derivatives
| Compound | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | Selectivity Index (COX-1/COX-2) |
| Derivative A | >100 | 5.2 | >19.2 |
| Derivative B | 85.3 | 2.8 | 30.5 |
| Meloxicam (Reference) | 25.1 | 1.5 | 16.7 |
Note: This data is illustrative and based on findings for other pyrimidine derivatives, not this compound.
Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be indicative of its anti-inflammatory potential. The in vitro inhibition of albumin denaturation is a widely used assay to screen for anti-inflammatory activity tsijournals.comresearchgate.net.
Although no studies have specifically reported the effect of this compound on protein denaturation, the general class of pyrimidine derivatives has been investigated for such properties. For example, furfuryl substituted pyrimidinoimidazolinones have been shown to inhibit the denaturation of bovine serum albumin tsijournals.com.
Interactive Data Table: Representative Inhibition of Albumin Denaturation by Pyrimidine Derivatives
| Compound Concentration (µg/mL) | % Inhibition by Pyrimidine Derivative | % Inhibition by Diclofenac Sodium (Standard) |
| 100 | 35 | 50 |
| 250 | 52 | 75 |
| 500 | 68 | 90 |
Note: This data is illustrative and based on the general anti-inflammatory properties of pyrimidine derivatives, not specific to this compound.
Modulation of Inflammatory Mediators (e.g., Prostaglandin (B15479496) E2, iNOS)
Pyrimidine derivatives have been investigated for their anti-inflammatory properties, primarily through their ability to modulate key inflammatory mediators. A significant body of research has focused on their capacity to inhibit the production of Prostaglandin E2 (PGE2), a key player in the inflammatory cascade. Studies on a wide array of polysubstituted pyrimidine derivatives have demonstrated their potent inhibitory effects on PGE2 production in cellular models, such as lipopolysaccharide (LPS)-stimulated mouse macrophages. nih.gov The underlying mechanism for this inhibition is believed to be the targeting of microsomal prostaglandin E2 synthase-1 (mPGES-1), the terminal enzyme responsible for PGE2 synthesis. nih.gov While direct studies on this compound are not extensively documented, the established anti-inflammatory profile of the pyrimidine class suggests that it may also interfere with PGE2 production. Further research is needed to specifically elucidate its impact on iNOS (inducible nitric oxide synthase), another critical enzyme in the inflammatory process.
Anticancer and Antiproliferative Research
The anticancer potential of pyrimidine-2-thiol derivatives is an area of active investigation, with research spanning in vitro cytotoxicity, modulation of molecular targets, and the induction of cellular self-destruction mechanisms.
In Vitro Cytotoxicity Against Various Cancer Cell Lines
A significant number of pyrimidine and fused pyrimidine derivatives have demonstrated notable cytotoxic effects against a panel of human cancer cell lines. While specific data for this compound is limited, the broader class of pyrimidine-2-thiol derivatives has shown activity against liver (HepG2), breast (MCF-7, MDA-MB231), lung (A549), colon (HCT116), and leukemia cell lines. nih.govekb.eg For instance, certain 6-amino-5-cyano-2-thiopyrimidine derivatives have been reported to exhibit potent anticancer activity against leukemia cell lines. nih.gov The structural features of these derivatives play a crucial role in their cytotoxic potency.
Table 1: In Vitro Cytotoxicity of Selected Pyrimidine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrimidopyrimidine derivatives | HCT-116 | Close to Doxorubicin | nih.gov |
| Pyrimidopyrimidine derivatives | MCF-7 | Close to Doxorubicin | nih.gov |
| Pyrimidopyrimidine derivatives | HepG2 | Close to Doxorubicin | nih.gov |
| 6-amino-5-cyano-2-thiopyrimidine derivative | A549 | 1.02 | nih.gov |
| Pyrimidine-5-carbonitrile derivative | HCT-116 | 2.4 | nih.gov |
| Pyrimidine-5-carbonitrile derivative | HepG2 | 4.14 | nih.gov |
| Pyrimidine-5-carbonitrile derivative | MCF-7 | 3.37 | nih.gov |
Modulation of Specific Molecular Targets
The anticancer activity of pyrimidine derivatives is often linked to their ability to interact with and modulate specific molecular targets that are crucial for cancer cell proliferation and survival.
STAT proteins: The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are implicated in various cancers. While some small molecules have been identified as inhibitors of STAT3 and STAT5 phosphorylation, specific studies detailing the direct inhibition of STAT proteins by this compound are not yet available. nih.govnih.gov
Heat Shock Proteins (HSPs): Notably, 5-(Phenylthio)pyrimidine acrylamides, which are structurally very similar to this compound, have been identified as irreversible binders to an allosteric site on Heat Shock Protein 70 (Hsp70). nih.govacs.org Hsp70 is a molecular chaperone that is often overexpressed in cancer cells and plays a critical role in tumor cell survival and resistance to therapy. Inhibition of Hsp70 can lead to the degradation of oncoproteins, inhibition of cancer cell growth, and induction of apoptosis. nih.govacs.org
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several classes of pyrimidine derivatives, including furopyrimidines and thienopyrimidines, have been developed as potent VEGFR-2 inhibitors. nih.gov These compounds have demonstrated significant dose-related inhibition of VEGFR-2 kinase activity in in vitro assays. nih.gov
EGFR-Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, and its tyrosine kinase activity is often dysregulated in various malignancies. Fused pyrimidine systems have been extensively explored as EGFR inhibitors. nih.gov For example, thieno[2,3-d]pyrimidine derivatives have been discovered as potent inhibitors of EGFR tyrosine kinase. nih.gov
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
A common mechanism through which anticancer agents exert their effects is by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle. Numerous pyrimidine derivatives have been shown to trigger these events in cancer cells. For instance, certain 6-amino-5-cyano-2-thiopyrimidine derivatives have been reported to induce apoptosis and cause cell cycle arrest at the G2/M phase in leukemia cells. nih.gov The thiol group, present in this compound, has also been implicated in influencing cell cycle progression. nih.gov The induction of apoptosis by pyrimidine derivatives is often mediated through the modulation of key regulatory proteins, leading to the activation of the apoptotic cascade.
Enzyme Inhibition Studies
Beyond their anticancer and anti-inflammatory potential, pyrimidine-2-thiol derivatives have also been evaluated for their ability to inhibit various enzymes.
Glycosidase Inhibition (e.g., α-glucosidase)
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Research has shown that pyrimidine derivatives can act as effective α-glucosidase inhibitors. Of particular relevance to this compound is a study on tricyclic 2-phenoxypyrido[3,2-e] nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-5(4H)-one derivatives, which were found to be potent α-glucosidase inhibitors. researchgate.net This finding highlights the potential of the 2-phenoxy-pyrimidine scaffold as a promising template for the design of new α-glucosidase inhibitors.
Table 2: α-Glucosidase Inhibitory Activity of a 2-Phenoxypyrimidine Derivative
| Compound Class | Enzyme | Activity | Reference |
|---|---|---|---|
| 2-phenoxypyrido[3,2-e] nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-5(4H)-one | α-glucosidase | More potent than acarbose | researchgate.net |
Lipase (B570770) Inhibition (e.g., pancreatic lipase)
Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. Its inhibition is a well-established therapeutic strategy for managing obesity. Several studies have investigated pyrimidine-2-thiol derivatives as potential pancreatic lipase inhibitors.
In one study, a series of new 4,6-diarylpyrimidine-2(1H)-thiol derivatives were synthesized and evaluated for their in vitro inhibitory activity against pancreatic lipase. tubitak.gov.trtubitak.gov.tr Among the tested compounds, several demonstrated significant activity. Specifically, compounds 26 , 27 , and 39 from this series were identified as the most potent inhibitors, exhibiting antilpase activities with IC50 values of 0.40 ± 0.06 µM, 0.26 ± 0.07 µM, and 0.29 ± 0.026 µM, respectively. tubitak.gov.trtubitak.gov.tr These findings highlight the potential of the 4,6-diarylpyrimidine-2-thiol scaffold for developing effective anti-obesity agents. researchgate.net
Table 1: Pancreatic Lipase Inhibitory Activity of Selected Pyrimidine-2-thiol Derivatives
| Compound | Structure | IC50 (µM) |
| 26 | 4-(4-hydroxyphenyl)-6-(4-methoxyphenyl)pyrimidine-2(1H)-thione | 0.40 ± 0.06 |
| 27 | 4-(4-hydroxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione | 0.26 ± 0.07 |
| 39 | 4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine-2(1H)-thione | 0.29 ± 0.026 |
Kinase Inhibition (e.g., Cyclin-Dependent Kinases, Glycogen Synthase Kinase 3)
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.gov Pyrimidine-based compounds have been extensively explored as kinase inhibitors.
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells. mdpi.com A series of 2-thiouracil-5-sulfonamide derivatives were designed and synthesized to target CDKs. nih.gov Several of these compounds showed promising anticancer activity and significant inhibition of CDK2A. The most active compound, 6e , was found to induce cell growth arrest at various phases of the cell cycle in different cancer cell lines and stimulated apoptotic cell death. nih.gov Molecular docking studies supported its binding to CDK2A, clarifying its potent anticancer activity. nih.gov While many purine-based inhibitors show selectivity for CDK2 over CDK1, the pyrimidine-2-thiol scaffold also presents a viable framework for developing selective CDK inhibitors. hw.ac.uk
Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is a serine/threonine kinase involved in a wide array of cellular functions, and its inhibition is being investigated for the treatment of conditions like Alzheimer's disease, bipolar disorder, and cancer. nih.govnih.gov While the broader class of pyrimidine derivatives has been investigated for GSK-3 inhibition, specific studies focusing on this compound or its close analogues in this context are less common. However, the structural features of the pyrimidine core make it a plausible candidate for designing GSK-3 inhibitors.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. nih.gov HDAC inhibitors have emerged as a promising class of anticancer agents. nih.gov The typical pharmacophore for an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a surface recognition "cap" group. researchgate.net
The pyrimidine scaffold is frequently employed as a cap group in the design of HDAC inhibitors. researchgate.net Thiol-containing compounds can also serve as effective zinc-binding groups. nih.gov Research has explored pyrimidine-based derivatives, including those with thione or thiol functionalities, as HDAC inhibitors. For instance, a series of pyrimidine-based 1,3,4-oxadiazole-2(3H)-thiones were synthesized and tested as inhibitors of HDAC4 and HDAC8 isoforms. consensus.app One compound in this series, 5-((2-(dibutylamino)-6-propylpyrimidin-4-yloxy)methyl)-1,3,4-oxadiazole-2(3H)-thione (48) , demonstrated potent inhibitory activity against the HDAC4 isoform with an IC50 value of 4.2 µM. consensus.app Similarly, novel thienopyrimidine hydroxamic acid derivatives have shown excellent inhibitory activities against HDAC1, HDAC3, and HDAC6. nih.gov These studies underscore the potential of incorporating the pyrimidine-2-thiol moiety into HDAC inhibitor design, leveraging the pyrimidine ring as a cap and the thiol as a potential zinc-binding group.
Table 2: HDAC Inhibitory Activity of a Pyrimidine-based Oxadiazole-thione
| Compound | Target Isoform | IC50 (µM) |
| 48 | HDAC4 | 4.2 |
Antioxidant Potential Evaluation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many chronic diseases. ijpsonline.com Antioxidants are compounds that can scavenge free radicals and mitigate oxidative damage. ijpsonline.com Pyrimidine derivatives have been recognized for their antioxidant capabilities. ijpsonline.comscite.ai
The antioxidant activity of pyrimidine derivatives is often evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and hydrogen peroxide scavenging methods. ijpsonline.comresearchgate.net Studies on different classes of pyrimidine derivatives have demonstrated their ability to act as free radical scavengers. For example, a series of chromenopyrimidinethiones showed potent antioxidant activity in both DPPH and ABTS methods. ijpsonline.comijpsonline.com The presence of electron-releasing groups on the pyrimidine scaffold can enhance this activity. ijpsonline.com The thiol group in pyrimidine-2-thiol derivatives can also contribute to their antioxidant potential due to the ability of thiols to donate a hydrogen atom to free radicals.
Other Investigated Biological Activities (e.g., Anti-HIV, Antitubercular, Antileishmanial)
The versatile pyrimidine-2-thiol scaffold has been explored for various other therapeutic applications, including the development of antimicrobial agents.
Anti-HIV Activity: Dihydroalkoxybenzyloxopyrimidines (DABOs) are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that selectively inhibit HIV-1. The introduction of alkylthio or cycloalkylthio substituents at the C-2 position of the pyrimidine ring led to thio analogues (S-DABOs) that were up to 10-fold more potent than their oxygen-containing counterparts. nih.gov Several C-5 methyl-substituted S-DABO derivatives showed potent anti-HIV-1 activity with EC50 values as low as 0.6 µM and lacked cytotoxicity at concentrations up to 300 µM. nih.gov This demonstrates that the 2-thio substitution is a key modification for enhancing the anti-HIV potency of these pyrimidine derivatives.
Antitubercular Activity: Tuberculosis remains a major global health threat, and new drugs are urgently needed. Pyrimidine-2-thiol derivatives have shown promise as antitubercular agents. A study on 4,6-diarylpyrimidine-2(1H)-thiol derivatives found that several compounds exhibited significant activity against Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 62.5 to 500 µg/mL. tubitak.gov.trtubitak.gov.tr Furthermore, 5-alkynyl-substituted 2-thiouridine (B16713) derivatives have demonstrated high antimycobacterial activity against both M. bovis and M. tuberculosis, with MIC50 values superior to reference drugs like rifampicin (B610482) and isoniazid. researchgate.net
Antileishmanial Activity: Leishmaniasis is a parasitic disease with limited treatment options. Research into new antileishmanial agents has included pyrimidine derivatives. For instance, 5-substituted-2'-deoxyuridine derivatives have been evaluated for their in vitro activity against Leishmania donovani. nih.gov One of the most active compounds, Thia-dU, displayed an IC50 of 3 µM against promastigotes. nih.gov While direct studies on this compound are scarce, related sulfur-containing heterocyclic compounds, such as 2-amino-thiophene derivatives, have shown potent activity against various Leishmania species, suggesting the potential utility of the thiol moiety in designing antileishmanial drugs. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Phenoxypyrimidine 2 Thiol Analogs
Impact of Substituent Effects on Biological Potency and Selectivity
The electronic nature of substituents on the phenoxy ring can modulate the electron density of the entire molecule, which can be crucial for its biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can profoundly alter the molecule's interaction with its biological target. chemrxiv.orgrsc.org
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃), methyl (-CH₃), and amino (-NH₂) can increase the electron density on the aromatic ring. mdpi.com This increase can enhance certain non-covalent interactions, like π-π stacking or cation-π interactions, with amino acid residues in the target's binding pocket. In some heterocyclic series, the presence of electron-releasing groups has been found to be essential for activity. mdpi.commdpi.com For instance, studies on certain 2-thiouracil (B1096) derivatives showed that EDGs like -OCH₃ and -CH₃ on an attached phenyl ring were more beneficial for antioxidant activity than halogen substituents. mdpi.com
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the aromatic ring. rsc.org This can be advantageous for forming different types of interactions, such as dipole-dipole or hydrogen bonds, with the target. In some cases, EWGs can lead to more potent inhibition of a target enzyme. nih.govnih.gov For example, in a series of fluorinated cyclopropylamines, electron-withdrawing para-substituents increased the potency of MAO A inhibition. nih.govnih.gov The effect of these groups is highly dependent on the specific biological target and the nature of the binding site.
Table 1: Hypothetical Impact of Electronic Groups on Biological Activity of 5-Phenoxypyrimidine-2-thiol Analogs
| Analog | Substituent (R) on Phenoxy Ring | Group Type | Predicted Effect on Potency | Rationale |
|---|---|---|---|---|
| 1a | 4-OCH₃ | Electron-Donating (Strong) | Potentially Increased | Enhances electron density, potentially improving π-π stacking or cation-π interactions. mdpi.com |
| 1b | 4-CH₃ | Electron-Donating (Weak) | Potentially Increased | Provides modest electron donation and increases lipophilicity. mdpi.com |
| 1c | 4-Cl | Electron-Withdrawing (Weak) | Variable; Potentially Increased | Alters electronic profile and increases lipophilicity; may form halogen bonds. nih.gov |
| 1d | 4-CF₃ | Electron-Withdrawing (Strong) | Potentially Increased | Significantly reduces electron density; may enhance specific dipole interactions. nih.gov |
| 1e | 4-NO₂ | Electron-Withdrawing (Strong) | Potentially Increased | Strongly deactivates the ring, potentially forming key hydrogen bonds or polar interactions. rsc.org |
Halogenation is a common strategy in medicinal chemistry to modulate a compound's properties. Introducing halogen atoms (F, Cl, Br, I) can impact steric interactions, metabolic stability, and, notably, lipophilicity. rsc.org Lipophilicity, often quantified as logP, is a critical physicochemical parameter that affects a drug's ability to cross biological membranes and interact with hydrophobic pockets of a target protein. nih.govmdpi.comnih.gov
Halogenation: The introduction of a halogen can significantly enhance biological activity. For example, in studies on related fused pyrimidines like thieno[3,2-d]pyrimidines, a chlorine atom at the C4-position was found to be critical for cytostatic activity. nih.gov Similarly, for pyrrolo[3,2-d]pyrimidines, introducing an additional halogen at the C7 position dramatically increased cytotoxicity. nih.gov Fluorine, in particular, can serve as a bioisostere for a hydrogen atom, and its strategic placement has been shown to enhance potency by more than 50-fold in some inhibitor series. nih.gov Halogens can also participate in "halogen bonding," a specific non-covalent interaction with electron-donating atoms in the binding site, which can contribute to higher affinity.
Table 2: Influence of Halogenation on Lipophilicity and Hypothetical Activity
| Analog | Substituent (R) on Phenoxy Ring | Calculated LogP (Approx.) | Predicted Effect on Activity | Rationale |
|---|---|---|---|---|
| 2a | H | 3.0 | Baseline | Unsubstituted parent compound. |
| 2b | 4-F | 3.4 | Potentially Increased | Slight increase in lipophilicity; F can act as a hydrogen bond acceptor. nih.gov |
| 2c | 4-Cl | 3.7 | Potentially Increased | Moderate increase in lipophilicity; potential for halogen bonding. nih.gov |
| 2d | 4-Br | 3.9 | Variable | Significant increase in lipophilicity; increased steric bulk. |
| 2e | 2,4-diCl | 4.4 | Potentially Increased | Substantial increase in lipophilicity; potential for multiple interactions. nih.gov |
Scaffold Modifications and Bioisosteric Replacements for Optimized Activity
Bioisosteric replacement is a cornerstone strategy in drug design used to optimize lead compounds. researchgate.netdigitellinc.com It involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov For the this compound scaffold, several modifications could be envisioned.
Thiol Group Replacement: The 2-thiol group is a key feature, likely acting as a hydrogen bond donor or a metal chelator. It can be replaced with other groups like a hydroxyl (-OH), amine (-NH₂), or methylthiol (-SCH₃) to assess its role. However, the thiol group can exist in equilibrium with its thione tautomer, a property that might be crucial for activity and would be lost upon replacement.
Phenoxy Linker Modification: The ether linkage (-O-) can be replaced by other linkers such as a thioether (-S-), an amine (-NH-), or a methylene (B1212753) (-CH₂-) group. Such changes would alter the geometry, flexibility, and polarity of the molecule, providing insights into the optimal spatial arrangement of the phenyl and pyrimidine (B1678525) rings.
Phenoxy Ring Replacement: The terminal phenyl ring can be substituted with other aromatic or heteroaromatic rings like thiophene, pyridine, or indole. This strategy, often called "scaffold hopping," can lead to compounds with novel intellectual property, improved properties, and different interactions within the target's binding site. researchgate.net
Table 3: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Group | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Phenyl | Pyridyl, Thienyl | Introduce H-bond acceptors/donors, alter electronics, explore different binding pockets. cambridgemedchemconsulting.com |
| Ether Linkage (-O-) | Thioether (-S-), Methylene (-CH₂-), Amine (-NH-) | Modify bond angle, flexibility, and hydrogen bonding capacity. cambridgemedchemconsulting.com |
| Thiol (-SH) | Hydroxyl (-OH), Amine (-NH₂) | Assess the importance of the sulfur atom and hydrogen bond donating capacity. |
| Pyrimidine | Pyridine, 1,3,5-Triazine | Evaluate the role and positioning of the ring nitrogen atoms as H-bond acceptors. nih.gov |
Pharmacophore Elucidation for Understanding Ligand-Target Interactions
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. nih.govnus.edu.sg Elucidating the pharmacophore for this compound analogs is essential for understanding their mechanism of action and for designing new, more potent compounds. researchgate.net
Based on the structure of this compound, a hypothetical pharmacophore model can be proposed, which would require validation through computational modeling and synthesis of targeted analogs. drugdesign.org Key features likely include:
One Hydrogen Bond Donor (HBD): The thiol (-SH) group (or its thione tautomer N-H) is a strong candidate for a hydrogen bond donor feature.
Two Hydrogen Bond Acceptors (HBA): The two nitrogen atoms in the pyrimidine ring are likely to act as hydrogen bond acceptors.
One Aromatic/Hydrophobic Region: The phenoxy group provides a large, hydrophobic surface that can engage in van der Waals or aromatic (π-π stacking) interactions with the target protein.
By synthesizing and testing a series of analogs where each of these features is systematically modified or removed, the critical components of the pharmacophore can be confirmed. This model then serves as a 3D query for virtual screening of compound libraries or as a blueprint for de novo drug design.
Design Strategies for Enhanced Potency, Selectivity, and Mechanistic Insights
A comprehensive design strategy for optimizing this compound analogs involves an iterative process of design, synthesis, and biological testing, guided by the principles of SAR and pharmacophore modeling.
Systematic Substituent Scans: Initially, small libraries of compounds should be created with diverse electronic and steric substituents at various positions on the phenoxy ring to build a detailed SAR map. nih.gov This helps identify "hot spots" on the molecule where modifications have the most significant impact on activity.
Bioisosteric Replacement and Scaffold Hopping: Based on initial SAR data, bioisosteric replacements of the pyrimidine core, the ether linkage, and the phenyl ring should be explored to improve drug-like properties. researchgate.netnih.gov This can lead to the discovery of novel chemical series with enhanced metabolic stability or selectivity. nih.gov
Structure-Based Design: If the 3D structure of the biological target is known, molecular docking studies can be employed to predict the binding modes of designed analogs. This allows for the rational design of modifications that enhance specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target's active site, leading to improved potency.
Optimization of Physicochemical Properties: Throughout the design process, key physicochemical properties such as lipophilicity (logP), solubility, and metabolic stability should be monitored and optimized. The goal is to achieve a balance between high potency at the target and favorable pharmacokinetic properties that allow the compound to be effective in a biological system.
By integrating these strategies, researchers can systematically refine the this compound scaffold to produce analogs with superior potency and selectivity, while simultaneously gaining deeper insights into their molecular mechanism of action.
Future Directions and Advanced Research Perspectives for 5 Phenoxypyrimidine 2 Thiol
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 5-Phenoxypyrimidine-2-thiol and its analogs should prioritize green chemistry principles to enhance efficiency and reduce environmental impact. researchgate.neteurekaselect.com Traditional methods for creating pyrimidine-2-thiol (B7767146) derivatives often involve multi-step procedures that may use harsh reagents or require significant energy input. nih.govresearchgate.net Advanced and sustainable approaches offer promising alternatives.
Future research should focus on:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. The solid-phase microwave method has been successfully used for synthesizing other pyrimidine-2-thiol derivatives and could be adapted for this compound. tubitak.gov.tr
Multicomponent Reactions (MCRs): Designing a one-pot synthesis combining the necessary precursors for the 5-phenoxypyrimidine (B1459043) core with a sulfur source like thiourea (B124793) would streamline the process, increase atom economy, and minimize waste. researchgate.net
Green Catalysts: Exploration of nanocatalysts, ionic liquids, or solid-supported acid catalysts could offer milder reaction conditions and easier catalyst recovery compared to conventional methods. researchgate.net
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, enhancing safety and scalability while potentially improving yield and purity.
| Methodology | Key Advantages | Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency. | Optimization of solvent, temperature, and irradiation time. |
| One-Pot Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Identification of suitable starting materials and catalysts. |
| Use of Green Catalysts | Milder conditions, reusability, reduced environmental impact. | Screening of nanocatalysts, solid acids, and ionic liquids. |
| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. | Development of a continuous reactor setup for synthesis and purification. |
Deeper Mechanistic Elucidation of Observed Biological Actions
While the specific biological activities of this compound are not yet characterized, the broader class of pyrimidine-2-thiol derivatives exhibits a wide range of actions, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. nih.govresearchgate.nettubitak.gov.tr A critical future direction is to screen this compound for various biological activities and, upon identifying a significant effect, to deeply investigate its molecular mechanism.
Key areas for mechanistic investigation include:
Target Identification: If this compound shows, for instance, anticancer activity, techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can be employed to identify its direct protein binding partners.
Enzyme Inhibition Kinetics: For activities linked to enzyme inhibition (e.g., against kinases, α-glucosidase, or lipase), detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants (IC50, Ki). tubitak.gov.tr
Pathway Analysis: Following target identification, transcriptomics and proteomics can reveal how the compound modulates cellular signaling pathways. For example, if it binds to a kinase like PI3K or a transcription factor like STAT3, downstream effects on gene and protein expression must be quantified. nih.govmdpi.com
Structural Biology: Co-crystallization of this compound with its identified target protein can provide atomic-level insights into the binding interactions, guiding the design of more potent and selective analogs.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Future applications of AI/ML include:
Predictive Modeling: Training ML models on existing data from pyrimidine (B1678525) derivatives to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its virtual analogs. nih.gov This can prioritize compounds with better drug-like properties for synthesis.
De Novo Design: Using generative AI models, such as Generative Adversarial Networks (GANs), to design novel derivatives of the this compound scaffold. mdpi.com These models can be programmed to optimize for specific properties, such as high predicted binding affinity to a target and favorable pharmacokinetics.
Virtual Screening: Employing ML-based scoring functions to enhance the accuracy of docking simulations, allowing for the rapid virtual screening of large compound libraries against a specific biological target to find molecules with a similar mechanism but potentially higher potency. nih.gov
Synthesis Planning: Utilizing retrosynthesis AI tools to predict efficient and novel synthetic routes, potentially uncovering more sustainable or cost-effective methods for producing the compound and its derivatives. acm.org
Exploration of New Biological Targets and Signalling Pathways
The unique combination of a pyrimidine-2-thiol core and a phenoxy side group suggests that this compound could interact with novel biological targets. A broad and systematic exploration is warranted to uncover its full therapeutic potential. Other pyrimidine derivatives have shown promise as inhibitors of BRD4 and PLK1, as anticancer agents targeting topoisomerase II, or as modulators of the BMP2/SMAD1 pathway for bone health. mdpi.comnih.govnih.gov
Future research should involve:
High-Throughput Screening (HTS): Testing the compound against large panels of diverse biological targets, such as kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.
Phenotypic Screening: Evaluating the effect of the compound in disease-relevant cellular models (e.g., cancer cell lines, primary neurons, immune cells) to identify unexpected therapeutic activities without a preconceived target.
Targeting Protein-Protein Interactions (PPIs): The phenoxy group provides a vector for modification to create larger molecules that could potentially disrupt challenging targets like PPIs, which are often implicated in cancer and other diseases.
Investigating Understudied Target Classes: Screening against emerging or less-explored target families where new chemical matter is needed.
| Target Class | Potential Therapeutic Area | Rationale Based on Pyrimidine Derivatives |
|---|---|---|
| Protein Kinases (e.g., PI3K, PLK1) | Oncology, Inflammation | Thienopyrimidine and aminopyrimidine analogs are known kinase inhibitors. mdpi.commdpi.com |
| STAT Transcription Factors (e.g., STAT3, STAT5a) | Oncology, Immunology | 2-Thiopyrimidine/chalcone (B49325) hybrids have shown inhibitory activity. nih.gov |
| Microbial Enzymes | Infectious Diseases | Pyrimidine-2-thiol derivatives exhibit broad-spectrum antimicrobial activity. nih.govtubitak.gov.tr |
| Bone Morphogenetic Protein (BMP) Pathway | Osteoporosis, Bone Repair | Certain pyrimidines promote osteogenesis via the BMP2/SMAD1 pathway. nih.gov |
Application as Chemical Probes for Complex Biological Systems
Beyond its direct therapeutic potential, this compound can serve as a valuable scaffold for the development of chemical probes. These specialized tools are essential for dissecting complex biological processes by allowing researchers to selectively interact with and report on the function of specific proteins or pathways in living systems.
The structure of this compound is well-suited for this purpose:
Functional Handle: The thiol (-SH) group at the C2 position is a versatile chemical handle. It can be readily alkylated to attach various functional tags, such as:
Reporter Groups: Fluorophores for imaging or biotin (B1667282) for affinity purification of target proteins.
Photoaffinity Labels: Groups that, upon UV irradiation, form a covalent bond with the target protein, enabling unambiguous target identification.
Tunable Selectivity: The phenoxy group at the C5 position can be systematically modified. Adding different substituents to the phenyl ring can fine-tune the compound's selectivity and potency for its biological target, a key requirement for a high-quality chemical probe.
Scaffold for Activity-Based Probes: If the compound is found to be an irreversible inhibitor of an enzyme, it could be developed into an activity-based probe (ABP) to report on the functional state of that enzyme class within complex proteomes.
By developing this compound into a suite of chemical probes, the scientific community would gain powerful new tools to investigate cellular biology and disease pathology.
Q & A
Q. How does this compound compare to other thiol-containing heterocycles in catalytic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
